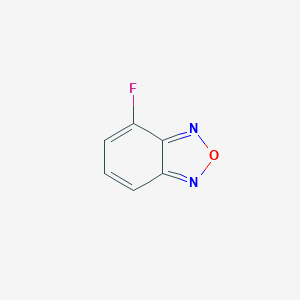

4-Fluoro-2,1,3-benzoxadiazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZQJBBZKDVVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404812 | |

| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29270-55-1 | |

| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2,1,3-benzoxadiazole, also known as 4-fluorobenzofurazan, is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of a benzene (B151609) ring with the electron-withdrawing oxadiazole ring and the presence of a fluorine atom, make it a valuable scaffold for the development of fluorescent probes, pharmacologically active agents, and functional organic materials. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical and spectroscopic characteristics, synthesis, and reactivity, with a focus on its application in drug discovery and as a fluorescent labeling agent.

Core Chemical and Physical Properties

This compound is a light yellow to brown clear liquid at room temperature.[1] Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃FN₂O | [2] |

| Molecular Weight | 138.10 g/mol | [2] |

| CAS Number | 29270-55-1 | [2] |

| Appearance | Light yellow to Brown clear liquid | [1] |

| Boiling Point | 83 °C at 12 mmHg | |

| Refractive Index | 1.5250 to 1.5290 | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethanol, Methanol. | [3] |

Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound would be characterized by signals in the aromatic region, with the fluorine atom inducing characteristic splitting patterns.

-

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region, likely between 7.0 and 8.0 ppm. The protons will exhibit coupling to each other and to the ¹⁹F nucleus, resulting in complex splitting patterns (doublets of doublets, or triplets of doublets).

-

¹³C NMR: The carbon spectrum will display six signals for the six carbon atoms. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of both the oxadiazole ring and the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600-1450 | C=C and C=N stretching (aromatic and oxadiazole ring) |

| ~1250-1100 | C-F stretching |

| ~1050-950 | N-O stretching |

UV-Vis Spectroscopy

Benzoxadiazole derivatives are known to be chromophoric and often fluorescent. The UV-Vis absorption spectrum of this compound in a non-polar solvent is expected to show absorption maxima in the ultraviolet region, likely with a λmax around 300-350 nm, corresponding to π-π* transitions within the aromatic system.[4][5]

Synthesis and Reactivity

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general and widely used method for the synthesis of the 2,1,3-benzoxadiazole core involves the cyclization of an ortho-substituted nitrobenzene. A plausible synthetic route to this compound would start from 3-fluoro-2-nitroaniline. The synthesis of the parent 2,1,3-benzoxadiazole from 2-nitroaniline (B44862) proceeds via an N-oxide intermediate, which is subsequently deoxygenated.[4]

A generalized workflow for the synthesis of benzoxadiazoles is depicted below:

Figure 1: General synthetic workflow for 2,1,3-benzoxadiazole derivatives.

Reactivity: Nucleophilic Aromatic Substitution

The this compound scaffold is highly susceptible to nucleophilic aromatic substitution (SNAAr) at the fluorine-bearing carbon. The electron-withdrawing nature of the fused oxadiazole ring activates the aromatic ring towards attack by nucleophiles. This reactivity is the basis for its use as a derivatizing agent for amines and thiols. The fluorine atom acts as a good leaving group, and its displacement by a nucleophile leads to the formation of a new covalent bond. This reaction is often accompanied by a change in the photophysical properties of the molecule, forming the basis of its application as a fluorescent probe.

The reaction with a generic nucleophile is illustrated below:

Figure 2: Reaction of this compound with a nucleophile.

Applications in Drug Discovery and as a Fluorescent Probe

While specific signaling pathways directly modulated by this compound are not well-documented, its derivatives, particularly 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are extensively used as fluorogenic labeling reagents.[6][7] This application is critical in drug discovery and biomedical research for the quantification and visualization of biomolecules.

Mechanism as a Fluorescent Labeling Agent

The utility of 4-fluoro-substituted benzoxadiazoles as fluorescent probes stems from their reaction with nucleophilic functional groups present in biomolecules, such as the primary and secondary amines of amino acids and the thiol groups of cysteine residues. The parent compound is typically non-fluorescent or weakly fluorescent. Upon reaction and substitution of the fluorine atom, the resulting derivative exhibits strong fluorescence, allowing for sensitive detection.

The general workflow for using this compound as a derivatizing agent for HPLC analysis is as follows:

Figure 3: Use of this compound in HPLC analysis.

This derivatization strategy is widely employed for the sensitive quantification of amino acids, peptides, and proteins in complex biological matrices.

Conclusion

This compound is a key heterocyclic compound with a rich chemical profile that makes it highly valuable in various scientific disciplines. Its susceptibility to nucleophilic aromatic substitution is the cornerstone of its application as a pre-column derivatizing agent for the sensitive fluorescent detection of biomolecules. While its direct interaction with specific biological signaling pathways remains an area for further investigation, the utility of its derivatives as tools to study these pathways is well-established. Future research into the pharmacological properties of novel derivatives of this compound may uncover direct biological activities, further expanding its role in drug discovery and development.

References

- 1. globalscientificjournal.com [globalscientificjournal.com]

- 2. This compound | C6H3FN2O | CID 4607136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 7. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-2,1,3-benzoxadiazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, key characterization data, and experimental workflows relevant to its preparation and analysis.

Introduction

This compound, also known as 4-fluorobenzofurazan, is a heterocyclic aromatic compound. The introduction of a fluorine atom to the benzoxadiazole core can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive scaffold for drug discovery. Its derivatives, notably 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are widely utilized as fluorescent labeling agents for amines and thiols. This guide focuses on the synthesis and characterization of the parent compound, this compound.

Synthesis of this compound

A common and effective method for the synthesis of benzoxadiazoles involves the cyclization of an ortho-substituted nitroaniline, followed by deoxygenation of the resulting N-oxide. While a specific detailed protocol for this compound is not extensively documented in publicly available literature, a reliable synthetic route can be proposed based on established methodologies for analogous compounds. This proposed two-step synthesis starts from 3-fluoro-2-nitroaniline (B1304211).

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of this compound-1-oxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-2-nitroaniline in a suitable solvent such as methanol (B129727) or ethanol (B145695).

-

Reagent Addition: While stirring vigorously, add an aqueous solution of sodium hypochlorite (B82951) (bleach) dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a reducing agent, such as sodium sulfite, to destroy any excess hypochlorite. Acidify the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified this compound-1-oxide in a suitable solvent like toluene (B28343) or ethanol in a round-bottom flask.

-

Reagent Addition: Add a deoxygenating agent, such as triphenylphosphine, to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following experimental workflow outlines the key analytical techniques.

Caption: Experimental workflow for the characterization of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃FN₂O |

| Molecular Weight | 138.10 g/mol |

| CAS Number | 29270-55-1[1] |

| Appearance | Light yellow to brown clear liquid |

| Boiling Point | 83 °C at 12 mmHg |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not explicitly available in searched literature. Predicted shifts would show complex splitting patterns in the aromatic region. |

| ¹³C NMR | Reference data available on PubChem.[1] |

| ¹⁹F NMR | Reference data available on PubChem.[1] |

| Mass Spec (MS) | Expected M+ peak at m/z = 138.02. |

| Infrared (IR) | Characteristic peaks expected for C-F, C=N, N-O, and aromatic C-H stretching and bending vibrations. |

| UV-Vis | Data not explicitly available. Benzoxadiazoles typically exhibit absorption maxima in the UV region. |

Applications in Drug Development

The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity. While the direct application of this compound in drug development is not yet extensively reported, its structural motif is of significant interest. The well-documented use of its nitro-derivative, NBD-F, as a fluorescent probe highlights the utility of the benzoxadiazole core in biological applications. The this compound scaffold can serve as a valuable starting point for the synthesis of novel bioactive molecules, where the fluorine atom can be leveraged to fine-tune the pharmacological properties of potential drug candidates.

Conclusion

This technical guide has outlined a plausible and efficient synthetic route for this compound and provided a framework for its comprehensive characterization. The presented data and experimental workflows are intended to support researchers and scientists in the fields of synthetic chemistry, medicinal chemistry, and drug development in their efforts to synthesize and evaluate this and related fluorinated heterocyclic compounds. The unique properties conferred by the fluorine atom make this compound a promising building block for the development of novel therapeutics and functional materials.

References

Unveiling the Photophysical Landscape of 4-Fluoro-2,1,3-Benzoxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a prominent scaffold in the design of fluorescent probes and photoluminescent materials. Its electron-deficient nature and versatile substitution chemistry allow for the fine-tuning of its photophysical properties. The introduction of a fluorine atom at the 4-position is of particular interest due to fluorine's unique electronic properties, which can significantly influence the absorption, emission, and environmental sensitivity of the resulting fluorophores. This technical guide provides an in-depth exploration of the photophysical properties of 4-fluoro-2,1,3-benzoxadiazole derivatives and related compounds, offering a valuable resource for researchers in chemistry, biology, and materials science.

Core Photophysical Properties of Benzoxadiazole Derivatives

While specific data for a wide range of this compound derivatives is limited in publicly available literature, the general photophysical characteristics can be understood by examining closely related benzoxadiazole compounds. The following table summarizes key photophysical parameters for several 2,1,3-benzoxadiazole derivatives, providing a comparative overview. These compounds typically exhibit absorption in the visible region and display solvent-dependent fluorescence, a hallmark of intramolecular charge transfer (ICT) character.

| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) | Stokes Shift (cm-1) | Reference |

| 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][2][3]oxadiazole (9a) | CHCl3 | 419 | ~3.4 x 104 | 494 | 0.54 | 3.28, 2.23 | 3738 | [4] |

| 4,7-Bis((4-(2-octyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][2][3]oxadiazole (9b) | CHCl3 | 419 | ~3.4 x 104 | 498 | 0.51 | 3.61, 2.28 | 3786 | [4] |

| 4,7-Bis((4-(2-decyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][2][3]oxadiazole (9c) | CHCl3 | 419 | ~3.4 x 104 | 495 | 0.53 | 3.85, 2.31 | 3748 | [4] |

| 4,7-Bis((4-(2-dodecyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][2][3]oxadiazole (9d) | CHCl3 | 419 | ~3.4 x 104 | 498 | 0.52 | 3.95, 2.32 | 3786 | [4] |

| N-(furan-2-ylmethyl)-7-nitrobenzo[c][1][2][3]oxadiazol-4-amine | DCM | 430-480 | - | - | - | - | - | [5] |

| 2,2,6,6-tetramethyl-4-(7-nitrobenzo[c][1][2][3]oxadiazol-4-ylamino)piperidin-1-yl | DCM | 430-480 | - | - | - | - | - | [5] |

Note: The lifetimes for compounds 9a-d were best fitted with a bi-exponential function, indicating the presence of multiple excited state species, potentially due to monomeric and aggregated forms in solution.[4]

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a series of standardized spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of 2,1,3-Benzoxadiazole Precursors

A common route to substituted benzoxadiazoles involves the cyclization of a corresponding nitroaniline derivative.

1. Synthesis of 2,1,3-Benzoxadiazole-1-oxide:

-

A mixture of 2-nitroaniline, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB), diethyl ether, and a potassium hydroxide (B78521) solution is prepared in a flask.[4]

-

To this mixture, a sodium hypochlorite (B82951) solution is added dropwise.[4]

-

The reaction is stirred at room temperature for several hours.[4]

-

The organic layer is then separated, and the aqueous layer is extracted with dichloromethane.[4]

-

The combined organic layers are evaporated under reduced pressure to yield the N-oxide product.[4]

2. Reduction to 2,1,3-Benzoxadiazole:

-

The synthesized 2,1,3-benzoxadiazole-1-oxide is dissolved in toluene (B28343) along with triphenylphosphine.[4]

-

The mixture is refluxed for a few hours.[4]

-

After cooling and filtration, the solvent is evaporated.[4]

-

The crude product is purified by chromatography on silica (B1680970) gel to afford the 2,1,3-benzoxadiazole.[4]

Photophysical Measurements

1. UV-Vis Absorption and Fluorescence Spectroscopy:

-

Absorption spectra are recorded on a UV-Vis spectrophotometer.

-

Fluorescence emission and excitation spectra are acquired using a spectrofluorophotometer.[2]

-

Solutions of the compounds are typically prepared in spectroscopic grade solvents at a concentration of approximately 1.0 × 10-5 mol L-1.[4]

2. Fluorescence Quantum Yield (ΦF) Determination:

-

The fluorescence quantum yield is determined using the optically dilute method, with a well-characterized standard. Quinine sulfate (B86663) in 0.5 mol L-1 H2SO4 (ΦF = 0.55) is a commonly used standard.[2][4]

-

The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2) where:

-

ΦF is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

'sample' and 'ref' denote the sample and reference, respectively.

-

3. Fluorescence Lifetime (τ) Measurement:

-

Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).

-

The fluorescence decay is measured at the maximum emission wavelength after excitation with a pulsed laser source.[4]

-

The decay curves are fitted to a single or multi-exponential function to determine the lifetime(s). For some benzoxadiazole derivatives, a bi-exponential decay is observed, suggesting multiple emitting species.[4]

Visualizing the Processes

To better understand the experimental and fundamental processes involved in the study of these fluorophores, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and photophysical characterization of benzoxadiazole derivatives.

Caption: Jablonski diagram illustrating the key photophysical processes in a fluorescent molecule.

Conclusion and Future Directions

The 2,1,3-benzoxadiazole scaffold remains a versatile platform for the development of novel fluorophores. While comprehensive data on simple 4-fluoro derivatives are not yet widely available, the study of related substituted benzoxadiazoles provides a strong foundation for understanding their potential photophysical properties. The introduction of a 4-fluoro substituent is expected to modulate the electron-accepting nature of the benzoxadiazole core, thereby influencing the intramolecular charge transfer characteristics and, consequently, the absorption and emission profiles.

Future research should focus on the systematic synthesis and detailed photophysical characterization of a series of this compound derivatives with varying substituents at other positions. Such studies will not only expand the library of available fluorophores but also provide deeper insights into the structure-property relationships governing the photophysics of this important class of compounds. This knowledge will be instrumental in the rational design of advanced fluorescent probes for applications in chemical sensing, biological imaging, and materials science.

References

- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

4-Fluoro-2,1,3-benzoxadiazole: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2,1,3-benzoxadiazole, also known as 4-fluorobenzofurazan, is a heterocyclic compound that serves as a core structure in various chemical probes and reagents. Its utility in biomedical and pharmaceutical research is intrinsically linked to its physicochemical properties, primarily its solubility in various media and its stability under different experimental and storage conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its derivatives. It includes a summary of qualitative solubility in common organic solvents, and detailed experimental protocols for researchers to quantitatively assess its solubility and stability against thermal, pH-mediated, and photolytic degradation. Furthermore, this guide presents a key experimental workflow for its application as a derivatizing agent for primary and secondary amines, a common use for its nitro-analogue, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).

Chemical Identity

| Property | Value |

| Systematic Name | This compound |

| Common Synonyms | 4-Fluorobenzofurazan |

| CAS Number | 29270-55-1[1] |

| Molecular Formula | C₆H₃FN₂O[1] |

| Molecular Weight | 138.10 g/mol [2] |

| Appearance | Light yellow to brown clear liquid |

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative solubility in several common laboratory solvents has been reported. For drug discovery and development, understanding a compound's solubility is critical for formulation, assay development, and predicting bioavailability.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound.

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Methanol | Soluble | [3] |

This data is based on product information from chemical suppliers.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, researchers can employ established methods such as the shake-flask method. This protocol provides a reliable means to determine the thermodynamic solubility of this compound in a solvent of interest.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, visually inspect the vial to ensure that excess solid is still present, confirming saturation.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Stability Studies

The stability of this compound is a critical parameter for its storage, handling, and application in experimental settings. Degradation can be influenced by factors such as temperature, pH, and light.

Storage and Thermal Stability

This compound is reported to be stable for at least two years when stored at -20°C, protected from light and moisture. Short-term storage at room temperature is also possible[3]. The thermal stability of the related 2,1,3-benzoxadiazole core is generally high, with derivatives showing degradation only at temperatures around 300°C.

Experimental Protocol for pH-Dependent Stability Assessment

This protocol outlines a method to evaluate the stability of this compound in aqueous solutions at different pH values.

Objective: To determine the degradation rate of this compound at various pH levels over time.

Materials:

-

This compound

-

A series of aqueous buffers with different pH values (e.g., pH 2, 4, 7.4, 9)

-

Incubator or water bath with temperature control

-

HPLC system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

-

In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a known initial concentration.

-

Incubate the vials at a constant temperature (e.g., 37°C).

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.

-

Plot the concentration of the compound versus time for each pH value and determine the degradation kinetics.

Experimental Protocol for Photostability Evaluation

This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for this compound.

Objective: To assess the impact of light exposure on the stability of this compound.

Materials:

-

This compound (as a solid and in solution)

-

Photostability chamber equipped with a light source capable of emitting both visible and UV light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Transparent and opaque (control) sample containers.

-

HPLC system.

Procedure:

-

Prepare samples of this compound in both solid form and in a relevant solvent.

-

Place the samples in transparent containers. Prepare parallel control samples in containers wrapped in aluminum foil to protect them from light.

-

Expose the samples in the photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Compare the chromatograms to identify any degradation products and to quantify the loss of the parent compound.

Application as a Derivatizing Agent

While this compound itself is a fluorescent molecule, its nitro-analogue, NBD-F, is widely used as a fluorogenic labeling reagent for primary and secondary amines, such as amino acids, for sensitive detection in HPLC and capillary electrophoresis. The reaction mechanism is applicable to this compound as well.

Reaction Mechanism and Experimental Workflow

The reaction involves a nucleophilic aromatic substitution where the amine attacks the electron-deficient aromatic ring, displacing the fluoride (B91410) ion. This reaction is typically carried out under mild basic conditions.

Caption: Workflow for the derivatization of amines with this compound.

Detailed Protocol for Amine Derivatization

Objective: To derivatize primary or secondary amines with this compound for HPLC analysis.

Materials:

-

Sample containing the amine of interest.

-

This compound.

-

Acetonitrile.

-

Borate (B1201080) buffer (e.g., 0.1 M, pH 8.5).

-

Hydrochloric acid (e.g., 0.1 M).

-

Heating block or water bath.

-

HPLC system with a fluorescence detector.

Procedure:

-

Prepare a solution of this compound in acetonitrile (e.g., 10 mM).

-

In a microcentrifuge tube, mix the amine-containing sample with the borate buffer.

-

Add an aliquot of the this compound solution to the tube.

-

Vortex the mixture and incubate at an elevated temperature (e.g., 60°C) for a short period (e.g., 5-10 minutes).

-

Cool the reaction mixture on ice and then add hydrochloric acid to stop the reaction.

-

Inject an aliquot of the final solution into the HPLC system for analysis. The fluorescent derivative can be detected at appropriate excitation and emission wavelengths.

Conclusion

References

In-Depth Technical Guide on the Computational Analysis of 4-fluoro-2,1,3-benzoxadiazole Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational analysis of the electronic structure of 4-fluoro-2,1,3-benzoxadiazole, a key fluorophore in various scientific and pharmaceutical applications. This document details the theoretical background, computational methodologies, and experimental validation necessary for a thorough understanding of this molecule's electronic properties.

Introduction to this compound

This compound, also known as 4-fluorobenzofurazan, is a heterocyclic aromatic compound notable for its fluorescent properties.[1] The benzoxadiazole core is an electron-accepting moiety, and the strategic placement of substituents can modulate its electronic and photophysical characteristics. The fluorine atom at the 4-position influences the molecule's electronic distribution and reactivity, making it a valuable building block for designing fluorescent probes and pharmacologically active compounds. A detailed understanding of its electronic structure is crucial for predicting its behavior in different environments and for the rational design of new derivatives with tailored properties.

Theoretical and Computational Methodology

The electronic structure of this compound and its derivatives can be effectively investigated using quantum chemical calculations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Ground-State Electronic Structure Analysis (DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can provide valuable insights into ground-state properties.

Typical Computational Protocol:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[1][2]

-

Frequency Calculations: To ensure the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

-

Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[3][4]

A logical workflow for this process is illustrated below:

Excited-State Electronic Structure Analysis (TD-DFT)

TD-DFT is the method of choice for studying the excited-state properties of molecules, including their absorption and emission spectra.[5][6]

Typical Computational Protocol:

-

Vertical Excitation Energy Calculation: Using the optimized ground-state geometry, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the absorption spectrum. The PBE0 functional with the 6-31+G(d) basis set has been shown to provide a good balance of accuracy and computational cost for benzoxadiazole derivatives.[5][7]

-

Excited-State Geometry Optimization: To study fluorescence, the geometry of the first singlet excited state (S1) is optimized.

-

Emission Energy Calculation: From the optimized S1 geometry, the energy of the transition back to the ground state is calculated, which corresponds to the fluorescence emission.

The following diagram illustrates the workflow for excited-state calculations:

Quantitative Data Summary

Table 1: Calculated Frontier Molecular Orbital Energies of a Representative Benzoxadiazole Derivative [7]

| Parameter | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -3.25 |

| HOMO-LUMO Gap | 2.64 |

Table 2: Calculated Absorption and Emission Properties of a Representative Benzoxadiazole Derivative in Chloroform [7][8]

| Property | Value |

| Absorption Maximum (λabs) | 419 nm |

| Molar Absorptivity (ε) | ~3.4 x 104 L mol-1 cm-1 |

| Emission Maximum (λem) | 494-498 nm |

| Stokes Shift | ~3,780 cm-1 |

| Fluorescence Quantum Yield (ΦF) | ~0.5 |

Experimental Protocols

Experimental validation is essential to complement and verify computational findings. The following sections outline the general procedures for the synthesis and spectroscopic characterization of this compound and its derivatives.

Synthesis of the 2,1,3-Benzoxadiazole Core

The synthesis of the 2,1,3-benzoxadiazole core typically involves a two-step process starting from a substituted 2-nitroaniline.[7][9]

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide

-

In a suitable flask, a mixture of the corresponding 2-nitroaniline, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide, an organic solvent like diethyl ether, and a strong base (e.g., 50% KOH solution) is prepared.

-

To this mixture, a sodium hypochlorite (B82951) solution is added dropwise while stirring at room temperature.

-

The reaction is monitored for completion (typically several hours).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., CH2Cl2).

-

The combined organic layers are dried and the solvent is removed under reduced pressure to yield the 2,1,3-benzoxadiazole-1-oxide product.

Step 2: Reduction to 2,1,3-Benzoxadiazole

-

The 2,1,3-benzoxadiazole-1-oxide is dissolved in a suitable solvent such as toluene.

-

A reducing agent, commonly triphenylphosphine (B44618) (PPh3), is added to the solution.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction mixture is filtered and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 2,1,3-benzoxadiazole derivative.

A diagram of the general synthetic pathway is shown below:

Spectroscopic Characterization

UV-Vis Absorption Spectroscopy:

-

Solutions of the compound are prepared in a suitable solvent (e.g., chloroform, hexane) at a known concentration (typically in the range of 10-5 M).

-

The absorption spectrum is recorded using a UV-Vis spectrophotometer over a relevant wavelength range.

-

The wavelength of maximum absorption (λabs) and the molar absorptivity (ε) are determined.

Fluorescence Spectroscopy:

-

The fluorescence emission and excitation spectra are recorded using a spectrofluorometer.

-

The sample is excited at its absorption maximum (λabs), and the emission spectrum is recorded to determine the wavelength of maximum emission (λem).

-

The fluorescence quantum yield (ΦF) is determined relative to a standard fluorophore with a known quantum yield.

Applications in Drug Development and as Fluorescent Probes

The unique photophysical properties of this compound and its derivatives make them highly valuable in several fields.

-

Fluorescent Labeling: These compounds are used as fluorogenic labeling reagents for the analysis of amino acids and other biomolecules.[10]

-

Fluorescent Probes: The benzoxadiazole scaffold is a common building block for the design of fluorescent probes for the detection of various analytes and for bioimaging.

-

Drug Development: The 2,1,3-benzoxadiazole moiety is present in a number of pharmacologically active compounds, and understanding its electronic structure can aid in the design of new drugs with improved efficacy and pharmacokinetic properties.

The relationship between the electronic structure and the application is depicted in the following diagram:

Conclusion

The computational analysis of this compound's electronic structure, combining DFT and TD-DFT methods, provides a powerful framework for understanding and predicting its photophysical properties. When integrated with experimental synthesis and spectroscopic characterization, this approach enables the rational design of novel fluorophores and therapeutic agents. This guide has outlined the key theoretical and practical considerations for researchers and professionals working with this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. inpressco.com [inpressco.com]

- 5. flore.unifi.it [flore.unifi.it]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 8. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 7-氟苯并呋喃-4-磺酸 铵盐 derivatization grade (HPLC), LiChropur™, ≥98.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of Novel 4-Fluoro-2,1,3-Benzoxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its unique electronic properties and diverse biological activities. The introduction of a fluorine atom at the 4-position of this scaffold can significantly modulate its physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis of novel 4-fluoro-2,1,3-benzoxadiazole derivatives, detailing experimental protocols and exploring their potential therapeutic applications.

Core Synthesis of this compound

The synthesis of the this compound core is a critical first step for the development of novel derivatives. A common and effective strategy involves the cyclization of a suitably substituted o-nitroaniline precursor.

Synthetic Pathway Overview

A plausible synthetic route commences with the nitration of a commercially available fluoroaniline, followed by cyclization to the benzoxadiazole N-oxide, and subsequent reduction to the desired this compound.

Caption: General synthetic strategy for this compound.

Experimental Protocols

1. Synthesis of 4-Fluoro-3-nitroaniline

A key intermediate, 4-fluoro-3-nitroaniline, can be prepared by the nitration of p-fluoroaniline.[1]

-

Materials: p-Fluoroaniline, Sulfuric acid (100%), Nitric acid (100%).

-

Procedure:

-

Dissolve p-fluoroaniline (139 g) in 100% sulfuric acid (1390 g).

-

Prepare a nitrating mixture of 100% nitric acid (81.3 g) in 100% sulfuric acid (810 g).

-

Add the nitrating mixture dropwise to the p-fluoroaniline solution while maintaining the temperature at 3-5°C.

-

After the addition is complete, allow the reaction to proceed for one hour.

-

Pour the reaction mixture onto ice and neutralize with concentrated ammonia (B1221849) solution, followed by cooling.

-

Filter the resulting solid, dry, and recrystallize from boiling water to obtain 4-fluoro-3-nitroaniline.

-

Note: While the direct precursor, 3-fluoro-2-nitroaniline, is ideal, detailed public-domain synthesis protocols are scarce. The synthesis of the 4-fluoro-3-nitro isomer illustrates the general principle of nitrating a fluoroaniline, a common step in preparing precursors for benzoxadiazole synthesis. The principles of this reaction can be adapted to synthesize the required 2-nitro isomer from 3-fluoroaniline.

2. Synthesis of 2,1,3-Benzoxadiazole-1-oxide from 2-Nitroaniline (B44862) (General Procedure)

This protocol outlines the general cyclization step to form the benzoxadiazole N-oxide ring system.[2][3] This can be adapted for a fluorinated precursor.

-

Materials: 2-Nitroaniline, Tetrabutylammonium (B224687) bromide (TBAB), Diethyl ether, Potassium hydroxide (B78521) (KOH) solution (50% wt), Sodium hypochlorite (B82951) solution (>10%).

-

Procedure:

-

In a suitable flask, mix 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and KOH solution (7 mL, 50% wt).

-

To this mixture, add sodium hypochlorite solution (130 mL) dropwise.

-

Stir the mixture at room temperature for 7 hours.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (3 x 1000 mL).

-

Combine the organic layers and evaporate under reduced pressure to yield the 2,1,3-benzoxadiazole-1-oxide as a yellow solid.

-

3. Reduction to 2,1,3-Benzoxadiazole (General Procedure)

The N-oxide is then reduced to the final benzoxadiazole core.[2][3]

-

Materials: 2,1,3-Benzoxadiazole-1-oxide, Triphenylphosphine (B44618) (PPh3), Toluene (B28343).

-

Procedure:

-

Place the 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL) in a flask.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and filter.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by chromatography on silica (B1680970) gel with dichloromethane as the eluent to afford the 2,1,3-benzoxadiazole.

-

Derivatization Strategies

Once the this compound core is synthesized, it can be further functionalized to generate a library of novel derivatives. A common strategy for functionalizing the parent 2,1,3-benzoxadiazole involves bromination followed by cross-coupling reactions.[2]

Caption: Functionalization of the this compound core.

Experimental Protocol: Bromination of 2,1,3-Benzoxadiazole (General Procedure)

This protocol describes the bromination at the 4 and 7 positions of the parent benzoxadiazole, which can be adapted for the 4-fluoro analog.[2]

-

Materials: 2,1,3-Benzoxadiazole, Iron powder, Bromine.

-

Procedure:

-

Place 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol) in a round-bottom flask and heat to 100°C.

-

Add bromine (1.5 mL, 30 mmol) dropwise over 2 hours.

-

Reflux the reaction for 3 hours.

-

After cooling, dissolve the resulting solution in dichloromethane and wash with brine.

-

Wash the organic fraction with saturated sodium bicarbonate solution, brine, and water.

-

Dry the organic layer and concentrate to yield the brominated product.

-

Biological Activities and Potential Signaling Pathways

While the biological activities of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorescent labeling agent are well-documented, the therapeutic potential of other this compound derivatives is an emerging area of research. Based on the activities of related benzoxadiazole and oxadiazole compounds, several signaling pathways are of interest for future investigation.

Potential Anticancer Mechanisms

Oxadiazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[4]

Caption: Potential anticancer signaling pathways targeted by oxadiazole derivatives.

-

EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Inhibition of the EGFR signaling cascade can block tumor proliferation.

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell growth and survival. Its inhibition can restore the activity of tumor suppressor genes like PTEN and promote apoptosis.

-

p53 Upregulation: The tumor suppressor protein p53 plays a vital role in preventing cancer formation. Stabilization of p53 can activate pro-apoptotic genes.

Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Benzoxazole (B165842) derivatives have been shown to target key proteins in the apoptotic pathway.[5][6]

Caption: A potential mechanism of apoptosis induction by benzoxazole derivatives.

-

Bcl-2 Inhibition: The Bcl-2 family of proteins are key regulators of apoptosis. Inhibiting the anti-apoptotic members of this family can trigger cell death.

-

Caspase Activation: Caspases are a family of proteases that execute the process of apoptosis. Activation of key executioner caspases, such as caspase-3, is a hallmark of apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative data for representative 2,1,3-benzoxadiazole derivatives from the literature.

| Compound | Synthetic Yield (%) | Melting Point (°C) | Key Spectral Data | Reference |

| 2,1,3-Benzoxadiazole-1-oxide | 89 | 68 | IR (KBr) νmax/cm⁻¹: 1649, 1614, 1584 | [2][3] |

| 2,1,3-Benzoxadiazole | 80 | 69 | ¹H NMR (400 MHz, CDCl₃) δ ppm: 7.85 (dd, 2H), 7.41 (dd, 2H) | [2][3] |

| 4,7-Dibromo-2,1,3-benzoxadiazole | - | - | - | [2] |

Conclusion

The synthesis of novel this compound derivatives presents a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational understanding of the synthetic strategies and potential biological targets for these compounds. Further research into the specific biological mechanisms of non-nitro-substituted this compound derivatives is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in this exciting field.

References

- 1. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-2,1,3-benzoxadiazole (CAS 29270-55-1): Properties and Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2,1,3-benzoxadiazole (CAS 29270-55-1), a key chemical intermediate in the synthesis of fluorescent labeling reagents. While this compound itself does not exhibit significant intrinsic biological activity, its role as a precursor to 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) makes it a valuable tool in biomedical research and drug development. This document details its physicochemical properties, synthesis, and, most importantly, its application as a foundational building block for fluorescent probes used in the sensitive detection and quantification of biomolecules.

Core Properties of this compound

This compound, also known as 4-Fluorobenzofurazan, is a fluorinated heterocyclic compound. Its primary significance lies in its chemical reactivity, which allows for the introduction of the benzofurazan (B1196253) moiety into other molecules.

Physicochemical and Spectral Data

The key physical, chemical, and spectral properties of this compound are summarized in the tables below.

| Identifier | Value |

| CAS Number | 29270-55-1 |

| Molecular Formula | C₆H₃FN₂O |

| Molecular Weight | 138.10 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Fluorobenzofurazan, 4-Fluorobenzo[c][1][2][3]oxadiazole |

Table 1: General Identifiers for this compound.

| Property | Value |

| Appearance | Light yellow to brown clear liquid |

| Boiling Point | 83 °C at 12 mmHg |

| Flash Point | 70 °C |

| Solubility | Soluble in chloroform |

| Purity (GC) | >98.0% |

Table 2: Physical and Chemical Properties.

| Analytical Data | Details |

| NMR | Confirms to structure |

| Mass Spectrometry | Fragmentation patterns can be used for structural elucidation. Expected fragments may include the loss of HF (M-20) or F (M-19). |

Table 3: Analytical Data Summary.

Synthesis and Chemical Reactivity

The most critical reaction of this compound for the target audience is its conversion to 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a widely used fluorogenic reagent.[1]

Experimental Protocol: Synthesis of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

This protocol outlines the nitration of this compound to yield NBD-F.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reaction flask

Procedure:

-

Dissolve this compound in concentrated sulfuric acid in a reaction flask.

-

Cool the mixture to 0-5 °C using an ice bath with continuous stirring.

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 3:1 ratio) dropwise to the reaction flask.

-

Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified time to ensure complete reaction.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

-

The solid product, NBD-F, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Caption: Synthesis of NBD-F from this compound.

Applications in Research and Drug Development

The primary utility of this compound is realized through its derivative, NBD-F. NBD-F is a highly valued reagent in biomedical and pharmaceutical research due to its fluorogenic properties. It is non-fluorescent itself but becomes highly fluorescent upon reaction with primary and secondary amines, as well as thiols. This property is exploited for the sensitive detection and quantification of a wide range of biomolecules.[2]

Benzofuran (B130515) and its derivatives, including benzoxadiazoles, are also recognized as important scaffolds in drug discovery, exhibiting a wide range of biological activities such as antifungal and antitumor properties.[6][7][8][9] This highlights the importance of building blocks like this compound in the synthesis of novel therapeutic agents.

Use in Fluorescent Labeling and Analysis

NBD-F is extensively used as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of amino acids, peptides, and proteins.[2][3][4] The fluorescent NBD-adducts can be detected with high sensitivity.

Experimental Protocol: Derivatization of Amino Acids with NBD-F for HPLC Analysis

This protocol provides a general procedure for the derivatization of amino acids in a sample for subsequent HPLC analysis.

Materials:

-

Sample containing amino acids

-

Borate (B1201080) buffer (e.g., 0.1 M, pH 8.0-9.5)

-

NBD-F solution (e.g., 10 mg/mL in a suitable organic solvent like acetonitrile)

-

Heating block or water bath

-

HPLC system with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm)

Procedure:

-

Sample Preparation: Prepare the sample by dissolving or diluting it in the borate buffer.

-

Derivatization Reaction:

-

In a reaction vial, mix the sample solution with the NBD-F solution.

-

Incubate the mixture at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 5-10 minutes), ensuring the vial is protected from light.

-

-

Reaction Quenching: Stop the reaction by adding an acidic solution (e.g., HCl) to lower the pH.

-

HPLC Analysis:

-

Inject an aliquot of the derivatized sample into the HPLC system.

-

Separate the NBD-amino acid derivatives using a suitable reversed-phase column and mobile phase gradient.

-

Detect the fluorescent derivatives using the fluorescence detector.

-

Caption: Workflow for Amino Acid Analysis using NBD-F Derivatization.

Conclusion

This compound (CAS 29270-55-1) is a key chemical building block with significant applications in biomedical research and drug development, primarily through its conversion to the fluorogenic labeling agent NBD-F. Its properties and reactivity enable the synthesis of powerful tools for the sensitive analysis of biomolecules. An understanding of this compound's chemistry is therefore valuable for researchers and scientists working in fields that require the precise quantification and detection of amino acids, peptides, and proteins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]

- 5. researchgate.net [researchgate.net]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Benzofurazan derivatives as antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica | MDPI [mdpi.com]

- 9. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of 4-fluoro-2,1,3-benzoxadiazole Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-2,1,3-benzoxadiazole (F-NBD) is a key fluorophore utilized in the development of fluorescent probes for biological imaging and sensing applications. Its modest size and sensitivity to the local environment make it an attractive scaffold for designing probes that report on specific molecular events. Understanding the fundamental photophysical properties of F-NBD through theoretical modeling is crucial for the rational design of novel and more efficient fluorescent sensors. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed to characterize the fluorescence of F-NBD and its derivatives. While specific experimental data for the parent F-NBD is scarce in the literature, this guide leverages data from closely related benzoxadiazole derivatives and outlines established computational protocols to predict its behavior.

Theoretical Framework: Unraveling Fluorescence with Computational Chemistry

The fluorescence of F-NBD is governed by the transitions between its electronic ground state (S₀) and the first excited singlet state (S₁). Theoretical modeling, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allows for the in-silico investigation of these processes.

Ground and Excited State Geometries

The first step in modeling the photophysical properties of F-NBD involves the optimization of its molecular geometry in both the ground (S₀) and the first singlet excited (S₁) states. DFT is a robust method for determining the equilibrium geometry of the ground state. For the excited state, TD-DFT is employed to find the optimized geometry, which is crucial for calculating the emission energy.

Simulating Absorption and Emission Spectra

TD-DFT calculations are performed on the optimized ground state geometry to predict the vertical excitation energies, which correspond to the absorption spectrum. Similarly, TD-DFT calculations on the optimized excited state geometry provide the emission energies. The difference between the absorption and emission maxima is the Stokes shift, a critical parameter in fluorescence microscopy.

The nature of the electronic transitions can be analyzed by examining the molecular orbitals involved. For many benzoxadiazole derivatives, the lowest energy transition is a π-π* transition, often with a significant intramolecular charge transfer (ICT) character.[1][2][3] This ICT nature is responsible for the sensitivity of the fluorophore's emission to the polarity of its environment.

Solvent Effects

The surrounding solvent can significantly influence the photophysical properties of F-NBD. The polarizable continuum model (PCM) and its conductor-like screening model variant (COSMO) are commonly used to simulate the effect of the solvent on the absorption and emission spectra.[1] These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the prediction of solvatochromic shifts.

Computational Protocol: A Step-by-Step Guide

A typical computational workflow for modeling the fluorescence of F-NBD is as follows:

-

Ground State Optimization: The molecular geometry of F-NBD is optimized in the ground state (S₀) using DFT. A common choice of functional and basis set is PBE0/def2-TZVP.[1]

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized S₀ geometry to ensure it is a true minimum on the potential energy surface (no imaginary frequencies).

-

Absorption Spectrum Calculation: Using the optimized S₀ geometry, vertical excitation energies and oscillator strengths are calculated using TD-DFT with the same functional and basis set. The inclusion of a continuum solvation model (e.g., CPCM) is crucial for simulating spectra in a specific solvent.

-

Excited State Optimization: The geometry of the first singlet excited state (S₁) is optimized using TD-DFT.

-

Emission Spectrum Calculation: Vertical de-excitation energies are calculated from the optimized S₁ geometry using TD-DFT to predict the fluorescence emission spectrum, again incorporating a solvation model.

Key Electronic Transitions

The fluorescence of F-NBD arises from the electronic transition from the Lowest Unoccupied Molecular Orbital (LUMO) to the Highest Occupied Molecular Orbital (HOMO). The nature and energy of these frontier molecular orbitals dictate the photophysical properties of the molecule.

Experimental Protocols

To validate the theoretical models, experimental characterization of the photophysical properties is essential. The following are standard protocols for measuring the absorption and fluorescence of benzoxadiazole derivatives.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

Methodology:

-

Prepare a stock solution of the F-NBD derivative of known concentration in a high-purity solvent (e.g., spectroscopic grade chloroform (B151607) or cyclohexane).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range.

-

The wavelength of maximum absorbance (λ_abs) is identified from the spectrum.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum excitation (λ_ex) and emission (λ_em), and the fluorescence quantum yield (Φ_f).

Methodology:

-

Using the same solutions prepared for absorption spectroscopy, record the fluorescence emission spectra by exciting at the λ_abs.

-

Record the fluorescence excitation spectrum by monitoring the emission at the λ_em.

-

The fluorescence quantum yield (Φ_f) is determined relative to a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄ (Φ_f = 0.55).[4]

-

The quantum yield of the sample (s) is calculated using the following equation: Φ_f(s) = Φ_f(r) * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where 'r' denotes the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[4]

Quantitative Data

| Parameter | Value |

| Absorption Maximum (λ_abs) | 419 nm |

| Emission Maximum (λ_em) | 494-498 nm |

| Stokes Shift | ~3750 cm⁻¹ |

| Molar Extinction Coefficient (ε) | ~3.4 x 10⁴ L mol⁻¹ cm⁻¹ |

| Fluorescence Quantum Yield (Φ_f) | ~0.5 |

Table 1: Representative photophysical properties of a 2,1,3-benzoxadiazole derivative in chloroform.[2]

The following table summarizes the key parameters used in the theoretical modeling of benzoxadiazole derivatives.

| Parameter | Description | Typical Value/Method |

| Functional | Exchange-correlation functional for DFT and TD-DFT | PBE0 |

| Basis Set | Set of functions to describe the molecular orbitals | def2-TZVP |

| Solvation Model | Method to account for solvent effects | CPCM |

| Software | Quantum chemistry software package | Gaussian, ORCA, etc. |

Table 2: Common computational parameters for modeling benzoxadiazole fluorescence.

Conclusion

The theoretical modeling of this compound fluorescence, through the application of DFT and TD-DFT, provides invaluable insights into its electronic structure and photophysical properties. This in-depth guide has outlined the fundamental theoretical concepts, a detailed computational workflow, and standard experimental protocols for characterizing such fluorophores. While specific experimental data for F-NBD is limited, the methodologies and representative data presented here serve as a robust foundation for researchers and drug development professionals to predict, understand, and ultimately design novel fluorescent probes with tailored properties for a wide range of biological applications. The synergy between computational modeling and experimental validation is paramount for advancing the field of fluorescent sensor development.

References

- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. This compound | C6H3FN2O | CID 4607136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Thiols using 4-Fluoro-2,1,3-benzoxadiazole Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of low-molecular-weight thiols, such as cysteine, homocysteine, and glutathione, is crucial in biomedical research due to their significant roles in cellular redox homeostasis, detoxification, and various pathological conditions.[1] Direct analysis of these compounds by High-Performance Liquid Chromatography (HPLC) is often challenging due to their lack of a strong native chromophore or fluorophore. Pre-column derivatization with a fluorogenic reagent is a widely adopted strategy to enhance detection sensitivity and selectivity.

This document provides a detailed protocol for the derivatization of thiols using 4-Fluoro-2,1,3-benzoxadiazole, followed by their separation and quantification using reverse-phase HPLC with fluorescence detection. This compound is a member of the benzofurazan (B1196253) family of reagents that react with nucleophilic groups to yield highly fluorescent and stable derivatives.

It is important to note that while the user has specified this compound (CAS 29270-55-1), much of the literature on thiol derivatization with benzofurazans focuses on related compounds such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) and ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), which are specifically designed for high reactivity and selectivity towards thiols.[2][3] The protocol provided here is based on the general principles of benzofurazan chemistry and can be adapted for this compound, though optimization may be required.

Principle of the Method

The derivatization reaction involves a nucleophilic aromatic substitution where the thiolate anion (R-S⁻), the deprotonated form of the thiol (R-SH), attacks the electron-deficient aromatic ring of this compound. This results in the displacement of the fluoride (B91410) ion and the formation of a stable, highly fluorescent thioether adduct. The reaction is typically carried out under alkaline conditions (pH 8-9.5) to facilitate the deprotonation of the thiol's sulfhydryl group.

The resulting derivatives exhibit strong fluorescence, allowing for their sensitive detection by an HPLC fluorescence detector. The derivatized thiols are then separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. The fluorescence intensity of each separated adduct is directly proportional to the concentration of the corresponding thiol in the original sample.

Quantitative Data Summary

The following tables summarize typical method validation parameters for the analysis of thiols using benzofurazan-based derivatization reagents like SBD-F and ABD-F. These values provide a benchmark for the expected performance of a method using this compound, though specific results may vary and require validation.

Table 1: Linearity of Thiol Derivatives

| Analyte | Concentration Range (nM) | Correlation Coefficient (r²) |

| Cysteine | 50 - 5000 | > 0.999 |

| Homocysteine | 5 - 500 | > 0.999 |

| Glutathione (GSH) | 100 - 10,000 | > 0.999 |

| N-Acetylcysteine (NAC) | 10 - 1000 | > 0.998 |

| γ-Glutamylcysteine | 1 - 100 | > 0.999 |

Data adapted from studies using SBD-F derivatization and are representative of expected performance.[4]

Table 2: Detection Limits and Precision

| Analyte | Limit of Detection (LOD) (nmol/L) | Limit of Quantification (LOQ) (nmol/L) | Intra-day Precision (%RSD) |

| Cysteine | 15 | 50 | 4.3 |

| Homocysteine | 0.02 | 0.07 | < 4.0 |

| Glutathione (GSH) | 30 | 100 | 2.2 |

| N-Acetylcysteine (NAC) | 0.5 | 1.5 | < 5.0 |

| γ-Glutamylcysteine | 0.3 | 1.0 | 8.4 |

Data compiled from studies using SBD-F and ABD-F derivatization.[4][5] Precision is reported as the relative standard deviation (%RSD).

Detailed Experimental Protocols

Reagents and Solutions

-

Ultrapure Water: HPLC grade or equivalent.

-

Methanol and Acetonitrile: HPLC grade.

-

Thiol Standards: Cysteine, Homocysteine, Glutathione, N-Acetylcysteine (as internal standard).

-

This compound Solution (10 mM): Dissolve 13.8 mg of this compound in 10 mL of acetonitrile. Prepare fresh daily and protect from light.

-

Borate Buffer (0.1 M, pH 9.3): Dissolve 6.18 g of boric acid in 900 mL of ultrapure water. Adjust the pH to 9.3 with 1 M NaOH and bring the final volume to 1 L.

-

Tris(2-carboxyethyl)phosphine (TCEP) Solution (10 mg/mL): Dissolve 10 mg of TCEP in 1 mL of ultrapure water. Prepare fresh daily. TCEP is used to reduce any disulfide bonds back to their free thiol forms.

-

Perchloric Acid (PCA) (0.5 M): For deproteinization of biological samples.

-

Thiol Standard Stock Solutions (1 mM): Dissolve the appropriate amount of each thiol standard in 0.1 M PCA to prevent oxidation. Store at -80°C for up to one month.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solutions in 0.1 M PCA to create a calibration curve (e.g., 1, 10, 50, 100, 500 µM).

Sample Preparation (Human Plasma)

-

Blood Collection: Collect whole blood in EDTA-containing tubes.

-

Plasma Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Deproteinization: To 100 µL of plasma, add 100 µL of ice-cold 0.5 M PCA. Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for the derivatization step.

Derivatization Protocol

-

Reduction Step: To 50 µL of the deproteinized sample supernatant or standard solution in a microcentrifuge tube, add 10 µL of the 10 mg/mL TCEP solution. Vortex and incubate at room temperature for 30 minutes.

-

pH Adjustment: Add 50 µL of 0.1 M Borate buffer (pH 9.3) to the reduced sample.

-

Derivatization Reaction: Add 20 µL of the 10 mM this compound solution. Vortex thoroughly.

-

Incubation: Incubate the mixture in a water bath at 50°C for 10 minutes, protected from light.

-

Reaction Termination: After incubation, immediately place the tubes on ice to stop the reaction.

-

HPLC Analysis: Transfer the derivatized sample to an autosampler vial for immediate HPLC analysis.

HPLC Conditions

-

HPLC System: A standard HPLC system equipped with a fluorescence detector and a temperature-controlled autosampler.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 35°C.

-

Fluorescence Detection: Excitation λ ≈ 380-390 nm, Emission λ ≈ 510-520 nm. (Note: Optimal wavelengths should be determined empirically for the specific thiol adducts).

-

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 70 | 30 |

| 17.0 | 95 | 5 |

| 25.0 | 95 | 5 |

This gradient program is a starting point and should be optimized for the specific separation required.

Visualizations

Signaling Pathway: Role of Thiols in Redox Regulation

Caption: Role of protein thiols as redox switches in cellular signaling.

Experimental Workflow

References

- 1. This compound | C6H3FN2O | CID 4607136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suppression of thiol exchange reaction in the determination of reduced-form thiols by high-performance liquid chromatography with fluorescence detection after derivatization with fluorogenic benzofurazan reagent, 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate and 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Thiol Detection in Proteins using 4-Fluoro-2,1,3-benzoxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of thiol groups (sulfhydryl groups, -SH) in proteins are crucial for understanding protein structure, function, and redox regulation. Cysteine residues, with their reactive thiol groups, are involved in catalysis, metal binding, and the formation of disulfide bonds that stabilize protein structures. Alterations in the thiol redox state are associated with various physiological and pathological processes, making them important targets in drug development.

4-Fluoro-2,1,3-benzoxadiazole and its derivatives, such as 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) and Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), are highly sensitive fluorogenic reagents for the specific labeling of thiols.[1][2][3] These reagents are virtually non-fluorescent by themselves but form highly fluorescent adducts upon reaction with thiol groups.[3] This property allows for the sensitive detection and quantification of cysteine residues in proteins and other biological molecules.

This document provides detailed application notes and experimental protocols for the use of these benzoxadiazole-based probes for protein thiol detection.

Reaction Mechanism